molecular formula C22H17ClFN3O4S B11626152 Methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11626152
M. Wt: 473.9 g/mol
InChI Key: YNVGQZGTMIKHDB-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyridine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . This reaction forms the core tetrahydropyridine structure, which is then further functionalized through various chemical reactions to introduce the chlorophenyl, fluorophenyl, and other substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects and as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is unique due to its combination of functional groups and the presence of both chlorophenyl and fluorophenyl substituents. This structural diversity enhances its potential interactions with biological targets and its versatility in chemical reactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17ClFN3O4S

Molecular Weight

473.9 g/mol

IUPAC Name

methyl 4-(4-chlorophenyl)-5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C22H17ClFN3O4S/c1-31-22(30)19-18(12-2-4-13(23)5-3-12)16(10-25)21(27-20(19)29)32-11-17(28)26-15-8-6-14(24)7-9-15/h2-9,18-19H,11H2,1H3,(H,26,28)(H,27,29)

InChI Key

YNVGQZGTMIKHDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)F)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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